2,3,6-Trifluorophenol

Catalog No.
S708214
CAS No.
113798-74-6
M.F
C6H3F3O
M. Wt
148.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trifluorophenol

CAS Number

113798-74-6

Product Name

2,3,6-Trifluorophenol

IUPAC Name

2,3,6-trifluorophenol

Molecular Formula

C6H3F3O

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C6H3F3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H

InChI Key

QSFGUSFDWCVXNR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)O)F)F

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)F

2,3,6-Trifluorophenol is a colorless to light yellow liquid or solid at room temperature, depending on the source [, ]. Its origin is primarily synthetic, though it may be present in trace amounts from environmental degradation of fluorinated compounds []. The presence of fluorine atoms alters the properties of the molecule compared to phenol, making it a valuable research tool for studying halogen-bond interactions and site-selective functionalization of aromatic rings [].


Molecular Structure Analysis

The key feature of 2,3,6-Trifluorophenol's structure is the benzene ring with three fluorine atoms substituted at positions 2, 3, and 6. The hydroxyl group (OH) is attached to the carbon atom on the benzene ring. This arrangement creates a polar molecule due to the electronegative nature of fluorine and oxygen. The presence of fluorine atoms also affects the electron distribution within the molecule, influencing its reactivity [].


Chemical Reactions Analysis

  • Functionalization: The relatively acidic hydroxyl group can undergo reactions with strong bases or electrophiles, leading to the formation of ethers or esters, respectively.
  • Halogen-bond formation: The fluorine atoms can participate in halogen-bond interactions with Lewis acid acceptors, potentially useful in crystal engineering or supramolecular chemistry.

Physical And Chemical Properties Analysis

  • Melting Point: 33-37 °C (literature) [, ].
  • Boiling Point: Data not readily available.
  • Solubility: Slightly soluble in water (estimated 47.267 mg/L) []. Soluble in organic solvents like dichloromethane and ethanol [].
  • pKa (acidity): Predicted value of 6.45 ± 0.15 suggests a weaker acid compared to phenol (pKa ~ 10) [].
  • Stability: Presumably stable under normal storage conditions (2-8 °C) [].

Currently, there is no documented information on the specific mechanism of action of 2,3,6-Trifluorophenol in biological systems.

Limited data exists on the safety profile of 2,3,6-Trifluorophenol. As a general precaution, due to the presence of fluorine, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Further Research

More research is needed to fully understand the reactivity, potential applications, and safety profile of 2,3,6-Trifluorophenol. Studies could explore:

  • Development of synthetic routes for large-scale production.
  • Investigation of its reactivity in various functionalization reactions.
  • Exploration of its potential applications in catalysis, materials science, or medicinal chemistry.
  • Evaluation of its toxicity and environmental impact.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (88.89%): Flammable solid [Danger Flammable solids];
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,3,6-Trifluorophenol

Dates

Modify: 2023-08-15

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